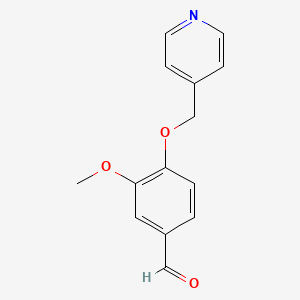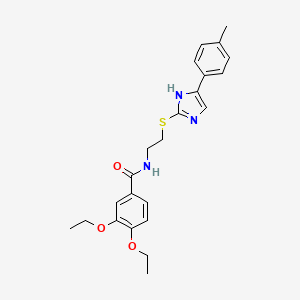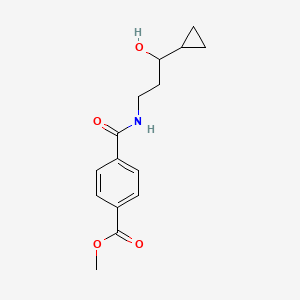![molecular formula C9H17ClN2O2 B2721758 2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide CAS No. 318949-35-8](/img/structure/B2721758.png)
2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide” involves various methods. For instance, the synthesis of N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
Chemical Reactions Analysis
Amines, which are part of the structure of “this compound”, are known to be good nucleophiles and can react with many electrophilic functional groups .
Aplicaciones Científicas De Investigación
Nucleic Acid Analogues Synthesis
Research has demonstrated the synthesis of nucleic acid-related compounds, including N-[(2-hydroxyethoxy)methyl] heterocycles, which are analogues of acyclic nucleosides. These compounds have shown potential as antiviral agents, highlighting the importance of chloroacetyl and amino functionalities in the development of therapeutic agents (Robins & Hatfield, 1982).
Detoxification Studies
Another study focused on the detoxification of alkylating drugs, specifically chlorambucil, in human gastric juice and saliva, demonstrating the conversion into stable metabolites. This research underscores the relevance of chloroacetyl compounds in understanding the metabolic pathways and detoxification mechanisms of chemotherapeutic agents (Hovinen, Silvennoinen, & Vilpo, 1998).
Amino Acid Derivatization for GC-MS Analysis
In the context of analytical chemistry, derivatization agents, including chloroformates, have been compared for their efficiency in the GC-MS analysis of amino acids. This illustrates the application of chloroacetyl derivatives in enhancing the analytical methodologies for biological compound analysis (Sobolevsky et al., 2003).
Synthesis of Antimicrobial Compounds
Research into carbamoyl-containing oxa(thia)zolidines and dialkylaminobutanamides, derived from gamma-hydroxybutyric acid, shows the antimicrobial potential of compounds with similar functional groups. This highlights the role of chloroacetyl and amino functionalities in the development of new antimicrobial agents (Tlekhusezh et al., 1999).
Synthesis of Levetiracetam
A comparison of synthesis processes for levetiracetam, starting from (S)-2-aminobutanamide hydrochloride, points to the importance of these functional groups in pharmaceutical synthesis. It demonstrates how variations in the synthesis route can impact the efficiency and purity of the final pharmaceutical product (Pang Sujuan, 2009).
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-9(2,3)7(8(14)11-4)12-6(13)5-10/h7H,5H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIIIBGFZKCIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2721675.png)
![N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2721676.png)
![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)
![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2721681.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2721684.png)

![2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide](/img/structure/B2721689.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide](/img/structure/B2721692.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)
